5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJQJAZMSNAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is utilized as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in various organic reactions, including coupling reactions that form carbon-carbon bonds.
- Study of Reaction Mechanisms: Researchers employ this compound to investigate reaction mechanisms and the behavior of similar chemical entities under different conditions.
2. Biology:
- Antimicrobial Activity: The compound has shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy with minimum inhibitory concentration (MIC) values indicating potent activity.
- Anticancer Properties: Several studies have highlighted its potential as an anticancer agent. For instance, it has been reported to induce cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma (Hep3B) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
3. Medicine:
- Therapeutic Properties: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.
4. Industry:
- Development of Organic Semiconductors: Due to its electronic properties, 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is investigated for applications in organic semiconductors and advanced materials.
Antimicrobial Activity
Research has indicated that 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide exhibits notable antimicrobial properties. The following table summarizes its efficacy against selected bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide | <50 | Staphylococcus aureus |
| 5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide | <50 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays:
| Cell Line | IC50 (µg/mL) | Observed Effect |
|---|---|---|
| Hep3B | 23 | Induction of cell cycle arrest |
| MCF-7 (Breast Cancer) | <15 | Significant antiproliferative effects |
Case Studies
-
Antimicrobial Study (2024) :
- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Methyl vs. 5-Chloro Substituents
The methyl-substituted analog, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (Compound 7947882), shares structural similarity but replaces chlorine with a methyl group. Both compounds exhibit potent activity against replicating and intracellular Mtb (MIC < 1 µg/mL) and require EthA activation for bioactivity . However, the chloro derivative demonstrates marginally higher metabolic stability due to the electron-withdrawing effect of chlorine, which may slow oxidative metabolism .
Table 1: Comparison of Antitubercular Thiophene-Carboxamides
| Compound | Substituent (Thiophene) | MIC (µg/mL) | Cytotoxicity (IC50, µg/mL) | Key Target |
|---|---|---|---|---|
| 5-Chloro-N-(4-nitrophenyl) | Cl | 0.3–0.5 | >40 (HepG2, A549) | PyrG (CTP synthetase) |
| 5-Methyl-N-(4-nitrophenyl) | CH3 | 0.5–1.0 | >40 (HepG2, A549) | PyrG (CTP synthetase) |
5-Nitro Substituent
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () replaces chlorine with a nitro group. The nitro derivative exhibits antibacterial activity, suggesting that electron-withdrawing groups enhance interactions with bacterial targets. However, nitro groups may increase metabolic liability compared to chloro derivatives .
Variations in the Aryl Amide Substituent
Chalcone Derivatives
Chalcone-functionalized analogs, such as 5-chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b), modify the phenyl group with acryloyl-linked substituents. These derivatives exhibit diverse physical properties, as shown below:
Table 2: Physical Properties of Chalcone Derivatives
The electron-donating methoxy group (4c) lowers melting points compared to electron-withdrawing bromo or fluoro substituents (4d, 4g), likely due to reduced crystallinity .
Anticoagulant Derivatives
Rivaroxaban (BAY 59-7939), a 5-chloro-thiophene carboxamide with a complex oxazolidinone-morpholinone side chain, diverges functionally. It inhibits Factor Xa, demonstrating how structural modifications redirect activity from antitubercular to anticoagulant applications. Rivaroxaban’s oral bioavailability and potency (IC50 = 0.7 nM for Factor Xa) highlight the impact of side-chain engineering on target specificity .
Amide Side-Chain Modifications
5-Chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide (CAS 1351659-81-8) and 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide (CAS 2034346-20-6) feature hydroxyalkyl side chains. These modifications enhance solubility compared to the nitro-phenyl analog, though biological data remain unreported .
Key Research Findings
- Mechanistic Divergence : Chloro and methyl substituents on thiophene yield similar antitubercular activity but differ in metabolic stability .
- Therapeutic Versatility: Side-chain variations enable repurposing; e.g., Rivaroxaban’s morpholinone group shifts activity to coagulation pathways .
- Physicochemical Trends : Electron-withdrawing substituents on phenyl rings increase melting points and crystallinity .
Biological Activity
5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-nitroaniline. This process yields a compound that serves as a building block for more complex heterocyclic compounds used in various biological applications.
Antimicrobial Properties
Research has indicated that 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of thiophene carboxamide can significantly inhibit bacterial growth, with minimum inhibitory concentration (MIC) values demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide | <50 | Staphylococcus aureus |
| Other derivatives | <50 | Escherichia coli |
The compound has also shown potential in reducing biofilm formation, which is crucial for combating persistent infections .
Anticancer Activity
The anticancer properties of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide have been evaluated through various assays. Notably, it has been reported to induce cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma (Hep3B) cell lines. The compound exhibited an IC50 value of 23 µg/mL, indicating its effectiveness in inhibiting cancer cell proliferation.
Further modifications to the compound have led to improved activities, with some derivatives achieving IC50 values below 11.6 µg/mL against Hep3B cells. This suggests that structural variations can enhance its anticancer efficacy .
The mechanism through which 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to inhibition of critical pathways involved in microbial growth and cancer cell proliferation.
Case Studies
- Anticancer Activity Evaluation : A study focused on thiophene carboxamide derivatives demonstrated that modifications at the para position significantly improved anticancer activity against Hep3B cells. The study highlighted the importance of substituent positioning for enhancing therapeutic outcomes .
- Antimicrobial Evaluation : Another investigation into the antimicrobial efficacy of thiophene derivatives revealed that certain compounds displayed remarkable activity against multidrug-resistant strains, showcasing their potential as new therapeutic agents in combating resistant infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions (e.g., solvent, temperature) influence yield?
- Methodology : The compound is typically synthesized via condensation of thiophene-2-carbonyl chloride derivatives with substituted anilines. For example, refluxing 2-thiophenecarbonyl chloride with 4-nitroaniline in acetonitrile for 1 hour under stirring, followed by solvent evaporation to yield crystalline products . Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) is recommended for purification, achieving yields of ~27% . Key characterization includes H/C NMR, HRMS, and melting point analysis .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks based on coupling constants (e.g., for thiophene protons) and chemical shifts (e.g., δ 7.60–7.40 ppm for aromatic protons) .
- X-ray crystallography : Analyze dihedral angles between the thiophene and nitro-substituted benzene rings (e.g., 8.5–13.5°) and intermolecular interactions (C–H⋯O/S) to confirm packing behavior .
- HRMS : Verify molecular ion peaks (e.g., 301.1379 for [M+H]) .
Q. What are the critical parameters for reproducing crystallization of this compound?
- Methodology : Use acetonitrile as a solvent for reflux, followed by slow evaporation at room temperature to obtain high-quality crystals. Ensure stoichiometric equivalence of reactants and exclude moisture to avoid byproducts .
Advanced Research Questions
Q. How do substituents on the thiophene and aryl rings influence the compound’s supramolecular interactions and crystallographic packing?
- Methodology : Compare dihedral angles and hydrogen-bonding motifs (e.g., S(6) ring motifs) with analogs like N-(2-nitrophenyl)furan-2-carboxamide. Computational tools (e.g., Mercury CSD) can model packing efficiency and non-classical interactions (C–H⋯O/S) .
Q. What computational strategies predict the metabolic stability and aldehyde oxidase (AO) selectivity of this compound?
- Methodology : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO-mediated oxidation. Pair with molecular docking to assess binding to AO active sites. Validate predictions via in vitro assays using human liver S9 fractions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., genotoxicity vs. antimicrobial effects) for thiophene carboxamide derivatives?
- Methodology :
- SAR studies : Systematically modify substituents (e.g., chloro, nitro groups) and test in bacterial reverse mutation (Ames) and mammalian cell genotoxicity assays .
- Mechanistic studies : Use fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
